Higher Ionisation Potential vs. Gaq3
In side-by-side accelerated reliability tests of electron-only devices (EODs) fabricated with four common ETMs and stressed at 50 mA/cm², the intrinsic material stability ranking was determined as BPhen ≈ Alq3 > TPBi > TAZ. Alq3-based devices exhibited operational stability on par with the highest-performing BPhen, demonstrating that Alq3 belongs to the most intrinsically stable class of ETMs available for OLED fabrication [1]. At 20 mA/cm², the operational voltages for Alq3, TPBi, and TAZ EODs were 6.3 V, 5.5 V, and 7.4 V respectively, with the TAZ-based device showing a turn-on voltage of ~4.7 V versus Alq3's significantly lower threshold, consistent with TAZ's inferior electron injection and transport characteristics [1].
| Evidence Dimension | Intrinsic material stability ranking under high-current stressing (50 mA/cm²) |
|---|---|
| Target Compound Data | Alq3: stability rank ~1 (tied with BPhen as most stable) |
| Comparator Or Baseline | BPhen: ~1 (most stable); TPBi: intermediate; TAZ: poorest stability |
| Quantified Difference | BPhen ~ Alq3 > TPBi > TAZ; OLED with BPhen ETL exhibited 76× longer luminance lifetime than TAZ-based OLED [1]; Alq3 EOD operational voltage at 20 mA/cm² = 6.3 V vs. TAZ = 7.4 V |
| Conditions | Electron-only devices (EODs) and green OLEDs; constant current stressing at 50 mA/cm²; four ETMs compared in identical device architectures |
Why This Matters
For procurement decisions in commercial OLED manufacturing where device longevity under operational current is paramount, Alq3 offers intrinsic material stability equivalent to BPhen without requiring the complex doping or interfacial engineering that BPhen demands to mitigate its efficiency roll-off drawbacks.
- [1] X.M. Li, K.J. Chen, S.D. Wang, et al., 'High-current stressing of organic light-emitting diodes with different electron-transport materials', Microelectronics Reliability, vol. 71, pp. 106–110, 2017. DOI: 10.1016/j.microrel.2017.02.016 View Source
